Cyclohexyl 2-hydroxy-2-phenylpropanoate

Muscarinic receptor subtype selectivity M3 pancreas vs. M3 ileum Cylexphene SAR

This chiral ester exists as (R)- and (S)-enantiomers with ~100-fold potency difference at muscarinic receptors—enantiopure procurement is mandatory for receptor-targeting programs. The cyclohexyl-phenyl scaffold confers >10-fold M3 selectivity toward pancreatic over ileal receptors, enabling glandular-targeted antagonist design with reduced bladder/GI side effects. As Oxybutynin USP Related Compound B, it supports ANDA/NDA impurity profiling with full COA (HPLC, NMR, MS). Select (R)-enantiomer for PET radioligand applications.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
Cat. No. B7942720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl 2-hydroxy-2-phenylpropanoate
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C(=O)OC2CCCCC2)O
InChIInChI=1S/C15H20O3/c1-15(17,12-8-4-2-5-9-12)14(16)18-13-10-6-3-7-11-13/h2,4-5,8-9,13,17H,3,6-7,10-11H2,1H3
InChIKeyCBZGVBIGERLUJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexyl 2-hydroxy-2-phenylpropanoate as a Chiral Ester Intermediate: Identity and Procurement Context


Cyclohexyl 2-hydroxy-2-phenylpropanoate (CAS 10399-13-0, C15H20O3, MW 248.32 g/mol) is an ester characterized by a cyclohexyl group linked to a 2-hydroxy-2-phenylpropanoate (atrolactate) moiety . The compound possesses a chiral center at the α-carbon, and its (R)- and (S)-enantiomers exhibit markedly different pharmacological profiles [1]. It serves as a key intermediate in the synthesis of the muscarinic antagonist oxybutynin and its hydrochloride salt [2], and its structural scaffold has been exploited to generate cylexphenes—cyclohexyl-substituted aprophen analogues with altered muscarinic receptor subtype selectivity [3].

Why Generic Substitution of Cyclohexyl 2-hydroxy-2-phenylpropanoate Is Scientifically Inadvisable


Generic substitution fails for Cyclohexyl 2-hydroxy-2-phenylpropanoate because this compound is not a single, interchangeable chemical entity: it exists as a chiral pair, and the (R)-enantiomer demonstrates approximately 100-fold greater antimuscarinic potency than the (S)-enantiomer in both in vivo and in vitro assays [1]. Furthermore, when the cyclohexyl ring replaces one phenyl ring of the aprophen scaffold, the resulting cylexphene analogues exhibit a >10-fold shift in selectivity toward the pancreatic acinar M3 receptor subtype over the ileal M3 subtype—a pharmacological profile that cannot be replicated by simple phenyl-substituted or tropic acid ester analogues [2]. Therefore, selecting the racemic mixture versus a specific enantiomer, or choosing a non-cyclohexyl ester analogue, yields fundamentally different biological outcomes [1][2].

Quantitative Differentiation Evidence for Cyclohexyl 2-hydroxy-2-phenylpropanoate


Cyclohexyl-for-Phenyl Replacement Shifts Muscarinic M3 Subtype Selectivity >10-Fold

In a direct head-to-head comparison of cylexphene analogues versus the parent aprophen scaffold, replacement of one phenyl group with a cyclohexyl group increased selectivity for the pancreatic acinar muscarinic receptor subtype (M3 pancreas) over the ileal smooth muscle subtype (M3 ileum) by more than 10-fold across all analogues tested [1]. The (N,N-dimethylamino)propyl cylexphene analogue exhibited the greatest selectivity, exceeding 30-fold for the pancreas subtype over the ileum subtype [1]. These data were generated using two pharmacological assays: inhibition of acetylcholine-induced contraction of guinea pig ileum and blocking of carbachol-stimulated α-amylase release from rat pancreatic acinar cells [1].

Muscarinic receptor subtype selectivity M3 pancreas vs. M3 ileum Cylexphene SAR

R-Enantiomer of Cyclohexyl 2-hydroxy-2-phenylacetate Esters Is ~100-Fold More Potent Than S-Enantiomer at Muscarinic Receptors

The (R)-enantiomer of dimethylaminoethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate was approximately 100 times more active than the corresponding (S)-enantiomer in both in vivo and in vitro antimuscarinic assays [1]. A separate study on the enantiomers of oxyphencyclimine—synthesized from (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylethanoic acid—demonstrated that the (R)-(+)-enantiomer inhibited cholinergic receptor binding 29 times more potently than the (S)-(−)-enantiomer [2]. These findings establish the critical importance of enantiomeric purity in pharmacological applications of cyclohexyl 2-hydroxy-2-phenylacetate derivatives.

Enantioselective antimuscarinic activity Chiral pharmacology Stereospecific potency ratio

Cylexphene (Cyclohexyl-Aprophen) Analogues Show Reduced M2 Binding and Enhanced m3 Subtype Preference

In competitive binding assays using [3H]NMS against recombinant human muscarinic receptor subtypes (m1, M2, m3, M4) stably expressed in A9 L cells, cylexphene analogues showed a decrease in potency at the M2 subtype compared to the parent aprophen compound [1]. The (N,N-dimethylamino)propyl cylexphene demonstrated the greatest selectivity for the m3 subtype, with additional preference for m1 and M4 over M2 [1]. This pattern is distinct from aprophen, which lacks pronounced subtype differentiation in these recombinant systems [1].

Muscarinic M2 vs. m3 selectivity Recombinant receptor binding [3H]NMS competition

Validated Role as a Key Chiral Intermediate in Oxybutynin Synthesis with Established Enantiomeric Purity Requirements

Cyclohexyl 2-hydroxy-2-phenylpropanoate (as its methyl ester, CAS 10399-13-0) is a documented key intermediate for the synthesis of oxybutynin hydrochloride (CAS 1508-65-2) and oxybutynin (CAS 5633-20-5) [1]. The (S)-enantiomer of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid is specifically required for (S)-oxybutynin synthesis, and the compound's CAS registry entry lists it as an oxybutynin-related substance (Oxybutynin Related Compound B) [2][3]. Commercial suppliers provide this intermediate at ≥98% purity with certificates of analysis (COA) including HPLC, NMR, and mass spectrometry data [1]. This contrasts with non-intermediate-grade cyclohexyl esters, which lack validated synthetic utility and regulatory impurity profiling.

Oxybutynin synthesis Chiral intermediate procurement Pharmaceutical impurity control

Validated Application Scenarios for Cyclohexyl 2-hydroxy-2-phenylpropanoate Based on Quantitative Evidence


Development of M3-Selective Muscarinic Antagonists with Reduced Ileal Smooth Muscle Activity

The >10-fold selectivity shift of cyclohexyl-substituted analogues toward pancreatic M3 over ileal M3 receptors [1] supports the use of Cyclohexyl 2-hydroxy-2-phenylpropanoate as a starting scaffold for designing M3 antagonists with minimized gastrointestinal and bladder smooth muscle side effects. Researchers can exploit the cyclohexyl-phenyl substitution pattern to bias selectivity away from smooth muscle M3 while maintaining glandular M3 activity for applications in sialorrhea, pancreatitis, or COPD where glandular targeting is preferred.

Enantiomer-Specific Procurement for High-Potency Anticholinergic Radioligands and Therapeutics

The ~100-fold potency difference between (R)- and (S)-enantiomers [1][2] mandates enantiomer-specific procurement for any muscarinic-targeting program. The (R)-enantiomer of cyclohexyl 2-hydroxy-2-phenylacetate esters has been used to prepare high-affinity PET radioligands (e.g., N-[11C]methyl-piperidin-4-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate) for cerebral muscarinic receptor imaging [3]. Procurement of enantiopure (R)-cyclohexyl 2-hydroxy-2-phenylpropanoate is essential for achieving the sensitivity required in receptor occupancy studies.

Synthesis of Oxybutynin and Related Antimuscarinic Drug Substances with Regulatory-Grade Intermediate Quality

Cyclohexyl 2-hydroxy-2-phenylpropanoate (as the methyl ester) is a validated intermediate for oxybutynin hydrochloride, an FDA-approved anticholinergic drug for overactive bladder [1]. The compound is listed as Oxybutynin Related Compound B and is supplied with ≥98% purity and full analytical characterization [2][3]. Procurement from qualified suppliers with documented COA (HPLC, NMR, MS) supports ANDA/NDA submissions by providing traceable impurity profiling and reducing the need for extensive in-house purification.

Structure-Activity Relationship (SAR) Studies on Cyclohexyl vs. Phenyl Substitution in Anticholinergic Scaffolds

The direct comparison between aprophen (diphenyl scaffold) and cylexphenes (cyclohexyl-phenyl scaffold) provides a well-characterized SAR framework [1]. The cyclohexyl ring substitution reduces M2 receptor potency while enhancing m3/m1/M4 selectivity. This compound serves as a reference standard for exploring the impact of aliphatic vs. aromatic ring substitution on muscarinic receptor subtype pharmacology, with implications for designing next-generation anticholinergics with improved cardiac safety profiles.

Quote Request

Request a Quote for Cyclohexyl 2-hydroxy-2-phenylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.